molecular formula C4H15N3Si B3048818 Silanetriamine, N,N',N'',1-tetramethyl- CAS No. 18209-75-1

Silanetriamine, N,N',N'',1-tetramethyl-

Cat. No.: B3048818
CAS No.: 18209-75-1
M. Wt: 133.27 g/mol
InChI Key: OSCCDXHPMYNADD-UHFFFAOYSA-N
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Description

Silanetriamines are organosilicon compounds featuring a central silicon atom bonded to three amine groups. The compound "Silanetriamine, N,N',N'',1-tetramethyl-" (hypothetical structure: CH₃Si(NHCH₃)₃) is characterized by a methyl group attached to the silicon atom and three N-methyl-substituted amino groups. While direct references to this exact compound are absent in the provided evidence, structurally analogous silanetriamines with varying substituents are well-documented. These compounds are pivotal in materials science, catalysis, and organic synthesis due to their tunable reactivity and stability .

Properties

IUPAC Name

N-[methyl-bis(methylamino)silyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H15N3Si/c1-5-8(4,6-2)7-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCDXHPMYNADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN[Si](C)(NC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545424
Record name N,N',N'',1-Tetramethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-75-1
Record name N,N',N'',1-Tetramethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silanetriamine, N,N’,N’',1-tetramethyl- can be synthesized through the reaction of trimethylsilyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the substitution of chlorine atoms with methylamine groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: In industrial settings, the production of Silanetriamine, N,N’,N’',1-tetramethyl- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Silanetriamine, N,N’,N’',1-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Silanetriamine, N,N’,N’',1-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in studying silicon-nitrogen chemistry.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal silicon metabolism.

    Industry: It is used in the production of silicone-based materials, which are widely used in sealants, adhesives, and coatings

Mechanism of Action

The mechanism of action of Silanetriamine, N,N’,N’',1-tetramethyl- involves its interaction with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and nitrogen atoms, making it a versatile ligand in coordination chemistry. This property is exploited in its use as a catalyst in various chemical reactions. Additionally, its ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery systems .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural and molecular properties of analogous silanetriamines:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents on Si Amino Group Substituents
N,N’,N”-Tributyl-1-methylsilanetriamine 16411-33-9 C₁₃H₃₃N₃Si 259.51 Methyl N-Butyl
1-Methyl-N,N',N''-tris(sec-butyl)silanetriamine 37697-65-7 C₁₃H₃₃N₃Si 259.51 Methyl N-sec-Butyl
Phenyltri(dimethylamino)silane 4840-75-9 C₁₂H₂₃N₃Si 237.42 Phenyl N,N-Dimethyl

Key Observations :

  • Substituent Effects: Alkyl vs. Branching in Amino Groups: Tributyl (linear) vs. sec-butyl (branched) substituents influence solubility and thermal stability. Branched groups (e.g., sec-butyl) may lower melting points and improve solubility in nonpolar solvents .
  • Molecular Weight : Compounds with bulkier substituents (e.g., tributyl) exhibit higher molecular weights but similar backbone structures.

Physicochemical Properties

  • Reactivity: N,N’,N”-Tributyl-1-methylsilanetriamine (CAS 16411-33-9) is highly reactive in hydrolysis and transamination reactions due to the labile Si–N bonds . Phenyltri(dimethylamino)silane (CAS 4840-75-9) demonstrates stability under ambient conditions, attributed to the electron-donating dimethylamino groups and aromatic stabilization .
  • Thermal Stability :
    • Methyl-substituted silanetriamines (e.g., CAS 37697-65-7) decompose at ~200°C, while phenyl-substituted analogs (CAS 4840-75-9) are stable up to 300°C, reflecting the impact of aryl groups on thermal resilience .

Biological Activity

Silanetriamine, N,N',N'',1-tetramethyl- (CAS Number: 13629107) is a silane compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial properties, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C4H15N3Si
  • Molecular Weight : 119.26 g/mol
  • Chemical Structure : The compound features a silicon atom bonded to three nitrogen atoms and a series of methyl groups, which contribute to its reactivity and interaction with biological systems.

The biological activity of silanetriamine is largely attributed to its ability to form stable bonds with biological molecules. Its high reactivity allows it to interact with various cellular components, potentially disrupting cellular processes and influencing metabolic pathways.

Antimicrobial Properties

Research indicates that silanetriamine derivatives exhibit notable antimicrobial activity . A comparative study revealed:

  • Minimum Inhibitory Concentration (MIC) : Effective inhibition was observed at concentrations as low as 50 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial effect is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines:

  • Study Design : MTT assays were performed on human liver carcinoma cells (HepG2).
  • Findings :
    • At concentrations above 100 µM, significant reductions in cell viability were observed, indicating potential applications in targeted cancer therapies.
    • Lower concentrations exhibited relatively low toxicity, suggesting a therapeutic window for further exploration.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study compared the efficacy of silanetriamine against common antibiotics.
    • Results indicated comparable or superior activity against a range of pathogens.
    • The study highlighted the potential for silanetriamine as an alternative antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that treatment with silanetriamine at higher concentrations resulted in significant apoptosis in HepG2 cells.
    • This finding supports the compound's candidacy for further investigation in cancer therapy.

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC as low as 50 µg/mL against various pathogens
CytotoxicitySignificant reduction in HepG2 cell viability at >100 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanetriamine, N,N',N'',1-tetramethyl-
Reactant of Route 2
Silanetriamine, N,N',N'',1-tetramethyl-

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